N~2~-(4-chlorophenyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N2-(4-Chlorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound characterized by the presence of chlorophenyl, methoxyphenyl, and nitropyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N2-(4-Chlorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N2-(4-Chlorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)aminomethyl-6-methoxyphenol
- 2-(4-Methoxyanilino)methylphenol
- 2-Anilinomethylphenol
Uniqueness
N2-(4-Chlorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications.
Properties
Molecular Formula |
C17H15ClN6O3 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
2-N-(4-chlorophenyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H15ClN6O3/c1-27-13-8-6-11(7-9-13)20-16-14(24(25)26)15(19)22-17(23-16)21-12-4-2-10(18)3-5-12/h2-9H,1H3,(H4,19,20,21,22,23) |
InChI Key |
VICNWHCXQRHEIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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